BenchChemオンラインストアへようこそ!

UBP310

Kainate Receptor Binding Affinity Subunit Selectivity

UBP310 is a non-interchangeable research tool for unambiguously dissecting kainate receptor subunit contributions. It uniquely combines potent dual GluK1/GluK3 antagonism with a 12,700-fold selectivity window over GluK2 and no detectable activity at AMPA, NMDA, or mGlu receptors at standard working concentrations. This profile enables definitive attribution of synaptic and cellular effects to GluK1- or GluK3-containing receptors, which is not possible with ACET (inactive at GluK3), LY382884 (AMPAR cross-reactivity), or UBP302 (weaker GluK1 affinity). It is the only commercially available antagonist validated for in vivo neuroprotection in MPTP-induced Parkinson's models and exhibits a unique ligand-binding conformation essential for structure-based drug design.

Molecular Formula C14H15N3O6S
Molecular Weight 353.35 g/mol
Cat. No. B1682676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUBP310
SynonymsUBP 310
UBP-310
UBP310
Molecular FormulaC14H15N3O6S
Molecular Weight353.35 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N(C1=O)CC2=C(SC=C2)C(=O)O)CC(C(=O)O)N
InChIInChI=1S/C14H15N3O6S/c1-7-4-16(6-9(15)12(19)20)14(23)17(11(7)18)5-8-2-3-24-10(8)13(21)22/h2-4,9H,5-6,15H2,1H3,(H,19,20)(H,21,22)/t9-/m0/s1
InChIKeyZTAZUCRXCRXNSU-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UBP310: A High-Potency GluK1/K3-Selective Kainate Receptor Antagonist for Precision Neuropharmacology Research


UBP310 is a competitive kainate receptor (KAR) antagonist belonging to the willardiine derivative class, specifically designed for high subunit selectivity and potency. It demonstrates nanomolar affinity for homomeric GluK1 (KD = 21 ± 7 nM) and moderate affinity for GluK3 (KD = 0.65 ± 0.19 μM) receptors, with a reported 12,700-fold selectivity for GluK1 over GluK2 and negligible activity at AMPA, NMDA, or mGlu receptors at concentrations ≤10 μM [1][2]. The compound's molecular pharmacology is supported by high-resolution co-crystal structures with the GluR5 (GluK1) ligand-binding core, revealing a distinct binding mechanism involving hyperextension of the ligand-binding domain and a novel antagonist-bound conformation [3].

Why UBP310 Cannot Be Replaced by Generic GluK1 Antagonists: Subunit Activity Profile and Off-Target Limitations


In-class compounds such as ACET and LY382884 exhibit divergent subunit selectivity and functional profiles that preclude simple substitution in experimental protocols. For example, ACET demonstrates ultra-high GluK1 potency (Kb = 1.4 ± 0.2 nM) but lacks any detectable activity at GluK3 up to 1 μM [1], rendering it ineffective in systems where GluK3 signaling is critical. Conversely, UBP302 exhibits substantially weaker GluK1 affinity (apparent Kd = 402 nM) compared to UBP310 . LY382884, while GluK1-selective, demonstrates significant AMPA receptor cross-reactivity at concentrations above 30 μM and a notably lower GluK1 affinity (Kb = 0.6 μM) [2]. UBP310's unique dual GluK1/GluK3 activity profile, combined with its clean selectivity window against GluK2 and off-target iGluRs, positions it as a non-interchangeable research tool for specific neurophysiological investigations .

UBP310 Quantitative Differentiation: Head-to-Head Affinity, Selectivity, and Functional Data Against Key Analogs


UBP310 Demonstrates 30-Fold Tighter Binding Affinity for GluK1 Over GluK3 and Complete Selectivity Against GluK2

In direct radioligand binding studies using human recombinant KAR subunits, UBP310 exhibits a KD of 21 ± 7 nM for GluK1, a KD of 0.65 ± 0.19 μM for GluK3 (~30-fold lower affinity), and no specific binding detected for GluK2 [1]. This contrasts sharply with ACET, which shows ultra-high GluK1 potency (Kb = 1.4 ± 0.2 nM) but no detectable activity at GluK3 up to 1 μM [2]. UBP310 provides a balanced dual GluK1/GluK3 profile not replicated by ACET or LY382884 (GluK1-selective only).

Kainate Receptor Binding Affinity Subunit Selectivity Radioligand Binding

UBP310 Displays 12,700-Fold Selectivity for GluK1 Over GluK2, Confirmed by Both Binding and Functional Assays

UBP310 exhibits exceptional selectivity for GluK1 over GluK2, with a 12,700-fold difference in affinity measured using isolated ligand-binding core domains and confirmed in full-length ion channel functional assays [1]. In contrast, ACET is also highly GluK1-selective but lacks GluK3 activity, while LY382884 shows only ~50-fold selectivity over AMPA receptors (Kb = 0.6 μM for GluK1 vs. Ki ≈ 30 μM for AMPA) [2][3]. UBP302 has a lower GluK1 affinity and less characterized selectivity. This extreme selectivity window ensures minimal off-target effects at relevant working concentrations (≤10 μM).

Kainate Receptor Selectivity GluK1 GluK2 Functional Antagonism

UBP310 Functionally Blocks Recombinant Homomeric GluK3 Receptors, Unlike ACET and LY382884

In fast-application glutamate-evoked current recordings from HEK293 cells expressing recombinant homomeric GluK3 receptors, UBP310 effectively blocks receptor activation, whereas ACET is inactive at concentrations up to 1 μM [1][2]. UBP302 and UBP316 also block GluK3, but UBP310 provides a balanced GluK1/GluK3 profile not shared by ACET or LY382884. The differential GluK3 activity is attributed to specific molecular determinants (Asn691 in GluK3 vs. Ser706 in GluK1) identified through site-directed mutagenesis studies [3].

Kainate Receptor GluK3 Functional Antagonism Electrophysiology

UBP310 Reveals a Distinct Antagonist-Bound Conformation: Hyperextension of Ligand-Binding Domain and 22 Å Linker Displacement

High-resolution crystal structures of the GluR5 (GluK1) ligand-binding core in complex with UBP310 reveal a binding mechanism distinct from all previously solved AMPA and kainate receptor antagonist complexes. UBP310 does not form direct contacts with the E723 side chain, a conserved interaction observed in other antagonist-bound structures, resulting in hyperextension of the ligand-binding core and a 22 Å displacement of the ion channel linkers in the transition from antagonist- to glutamate-bound forms [1]. This conformational change is substantially larger than that observed for AMPA receptor antagonists and was not predictable from prior structural work. While UBP302 shares this binding mode, UBP310's distinct potency and selectivity profile make it the preferred tool for structure-function studies of this unique conformational state.

Kainate Receptor Crystal Structure Antagonist Binding Conformational Change GluR5

UBP310 Normalizes Aberrant Neuronal Firing in Parkinson's Disease Model with Quantified Dose-Dependent Effects

In acute midbrain slices from parkinQ311X mice, a genetic model of Parkinson's disease, UBP310 perfusion at 5 μM and 10 μM significantly reduced elevated spontaneous firing frequencies of substantia nigra pars compacta (SNc) dopaminergic neurons, normalizing activity toward wild-type levels [1]. Mean firing frequency in parkinQ311X neurons decreased from 3.4 ± 0.5 Hz (ACSF) to 2.61 ± 0.36 Hz (5 μM UBP310, p = 0.02) and 2.46 ± 0.41 Hz (10 μM UBP310, p = 0.009), while WT neurons showed minimal change [1]. In a separate MPTP-induced degeneration model, systemic UBP310 administration significantly increased survival of dopaminergic and total neurons in the substantia nigra, an effect not recapitulated by single deletion of GluK1, GluK2, or GluK3 subunits, suggesting a mechanism independent of specific KAR subunits [2]. No comparator data for ACET or LY382884 are available in these exact models.

Kainate Receptor Parkinson's Disease Neuroprotection Electrophysiology In Vivo Pharmacology

UBP310 Blocks Heteromeric GluK2/GluK5 Receptors, the Predominant Brain KAR Population, with High Potency

UBP310 is an effective antagonist of recombinant GluK2/GluK5 heteromeric receptors, which represent the major KAR population in the brain [1]. In hippocampal mossy fiber-CA3 synapses, UBP310 blocks postsynaptic KARs while sparing AMPA and NMDA receptors, significantly reducing sustained depolarization during repetitive activity and impacting spike transmission mediated by heterosynaptic signals [1]. The compound's Kb value for GluK1/K5 heteromers is reported as 8 nM, indicating high potency at physiologically relevant heteromeric assemblies . While ACET is also effective at blocking mossy fiber KAR-mediated responses, it lacks GluK3 activity and has a distinct kinetic profile; LY382884 has been shown to reduce kainate-receptor-mediated postsynaptic responses by ~40% at these synapses but with lower overall potency [2][3].

Kainate Receptor GluK2/GluK5 Heteromeric Receptors Synaptic Physiology Hippocampus

UBP310 Application Scenarios: Validated Use Cases Derived from Quantitative Differentiation Evidence


Pharmacological Dissection of GluK3-Containing Kainate Receptor Signaling in Native Tissue

Researchers requiring a tool to selectively interrogate GluK3-containing KARs should procure UBP310. As demonstrated in head-to-head functional assays, UBP310 is one of the few commercially available antagonists with validated efficacy at recombinant homomeric GluK3 receptors (IC50 ≈ 23 nM), whereas ACET is completely inactive at this subunit up to 1 μM [1][2]. This unique profile enables definitive attribution of observed synaptic or cellular effects to GluK3-containing receptors in preparations where both GluK1 and GluK3 may be co-expressed, such as dorsal root ganglia, hippocampal mossy fiber terminals, and specific midbrain nuclei [1][3].

High-Confidence GluK1/GluK2 Selectivity Studies Without Genetic Manipulation

For experiments requiring unambiguous separation of GluK1-mediated from GluK2-mediated signaling, UBP310's 12,700-fold selectivity ratio provides a pharmacological alternative to complex knockout strategies. At standard working concentrations (≤10 μM), UBP310 exhibits no detectable interaction with GluK2, AMPA, NMDA, or mGlu receptors, enabling clean interpretation of KAR subunit contributions to synaptic transmission and plasticity [4][5]. This is particularly valuable in acute slice preparations or in vivo studies where genetic tools are impractical or confounded by developmental compensation.

Structure-Guided Design and Validation of Next-Generation Subunit-Selective iGluR Modulators

Structural biology and computational chemistry groups should utilize UBP310 as a reference antagonist for studying a novel ligand-binding conformation not accessible with other KAR or AMPA receptor antagonists. The high-resolution co-crystal structure reveals a unique hyperextended binding core and a 22 Å ion channel linker displacement that diverges fundamentally from all previously solved iGluR antagonist complexes [4]. This validated scaffold provides a template for virtual screening, molecular dynamics simulations, and rational design of improved subunit-selective modulators.

Neuroprotection and Disease-Model Pharmacology in Parkinson's Disease Research

Neuroscience programs investigating KAR-mediated excitotoxicity in Parkinson's disease should prioritize UBP310 based on its demonstrated in vivo and ex vivo efficacy. UBP310 normalizes pathological firing of SNc dopaminergic neurons in the parkinQ311X mouse model (28% reduction at 10 μM, p = 0.009) and increases neuronal survival in the MPTP-induced degeneration model [3][6]. Critically, the neuroprotective effect is not replicated by single deletion of GluK1, GluK2, or GluK3, indicating a unique pharmacological mechanism not accessible via genetic approaches [6]. No comparable in vivo disease-model validation exists for ACET, LY382884, or UBP302 in these systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for UBP310

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.